N~1~-(5-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Description
N¹-(5-{[2-(4-Chloroanilino)-2-Oxoethyl]Sulfanyl}-1,3,4-Thiadiazol-2-yl)Benzamide is a structurally complex organic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked 4-chloroanilino group and a benzamide moiety. This compound belongs to the thiadiazole class, known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .
Properties
IUPAC Name |
N-[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2S2/c18-12-6-8-13(9-7-12)19-14(23)10-25-17-22-21-16(26-17)20-15(24)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWRTSBNQMSQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Attachment of the Chlorinated Aniline: The chlorinated aniline derivative is introduced through a nucleophilic substitution reaction, where the aniline reacts with an electrophilic carbonyl compound.
Formation of the Benzamide Group: The final step involves the acylation of the thiadiazole derivative with benzoyl chloride under basic conditions to form the benzamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the aniline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N~1~-(5-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N1-(5-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Key Observations:
- Core Heterocycle Influence : Thiadiazoles (e.g., query compound) generally exhibit higher metabolic stability compared to oxadiazoles (e.g., ) due to sulfur’s electron-withdrawing effects, enhancing resistance to enzymatic degradation .
- Substituent Effects: The 4-chloroanilino group in the query compound may improve target binding affinity compared to 2,4-dichlorophenyl () or morpholine () analogs, as chloro groups enhance hydrophobic interactions .
- Bioactivity : Oxadiazole derivatives (e.g., ) show broader antimicrobial activity, whereas triazole-containing compounds (e.g., ) are more potent in enzyme inhibition .
Insights:
- Substitution at the sulfanyl position (e.g., phenylthioethyl in ) significantly enhances antimicrobial potency compared to smaller alkyl chains .
Biological Activity
The compound N~1~-(5-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE , also known by its CAS number 723297-67-4, is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 459.91 g/mol. The compound features a complex structure that includes a thiadiazole ring, a benzamide moiety, and a chlorinated aniline substituent.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN5O4S |
| Molecular Weight | 459.91 g/mol |
| CAS Number | 723297-67-4 |
| Density | 1.53 g/cm³ (predicted) |
| pKa | 12.13 (predicted) |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing the 1,3,4-thiadiazole scaffold. Research indicates that derivatives of this class can exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects
A study investigating the cytotoxic effects of thiadiazole derivatives reported that compounds similar to This compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and MCF-7. For instance, one derivative showed an IC50 value of 0.28 µg/mL against breast cancer cells .
The proposed mechanism of action for compounds like This compound involves inhibition of critical enzymes involved in cancer cell proliferation and survival. Specifically, these compounds may act as inhibitors of acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases but also plays a role in tumor biology.
Anticholinesterase Activity
In addition to anticancer properties, the compound has been studied for its anticholinesterase activity. A recent study indicated that certain derivatives exhibited higher potency than donepezil (IC50 = 0.6 µM), suggesting potential applications in treating Alzheimer's disease .
Q & A
Basic: What are the critical steps and conditions for synthesizing N¹-(5-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,3,4-thiadiazole core. Key steps include:
- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic or basic conditions.
- Sulfanyl linkage introduction : Reaction of the thiadiazole intermediate with 2-(4-chloroanilino)-2-oxoethyl mercaptan via nucleophilic substitution.
- Benzamide coupling : Amidation using benzoyl chloride derivatives in polar aprotic solvents (e.g., DMF or DCM) at controlled temperatures (60–80°C).
Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity. Yield optimization requires strict control of stoichiometry, solvent selection, and reaction time .
Basic: Which spectroscopic and analytical methods are essential for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity. For example, the sulfanyl (–S–) linkage and benzamide carbonyl (C=O) generate distinct shifts.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute configuration and bond angles, especially if the compound crystallizes. SHELX programs (e.g., SHELXL) are widely used for refinement .
- Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O (1650–1700 cm⁻¹) and thiadiazole C–N (1350–1450 cm⁻¹) .
Advanced: How can researchers resolve contradictions in spectroscopic or bioactivity data across studies?
Answer:
- Cross-validation : Combine multiple techniques (e.g., NMR with X-ray crystallography) to confirm structural assignments. For example, ambiguous NOE signals in NMR can be clarified via crystallographic data .
- Reproducibility testing : Replicate synthesis and bioassays under standardized conditions (e.g., solvent purity, cell lines).
- Meta-analysis : Systematically compare datasets from literature to identify outliers or methodological discrepancies (e.g., variations in IC50 due to assay protocols) .
Advanced: What experimental design principles apply to evaluating the compound’s bioactivity (e.g., antimicrobial or anticancer properties)?
Answer:
- In vitro assays : Use dose-response curves to determine IC50/EC50 values. Include positive controls (e.g., doxorubicin for anticancer assays) and negative controls (solvent-only).
- Target-specific assays : For kinase inhibition, employ fluorescence-based ATP competition assays.
- Mechanistic studies : Combine transcriptomics/proteomics to identify pathways affected by the thiadiazole and benzamide moieties .
Theoretical: How can researchers align studies on this compound with existing pharmacological or chemical theories?
Answer:
- Structure-Activity Relationship (SAR) : Link modifications (e.g., chloroanilino vs. methoxyphenyl substituents) to changes in bioactivity using quantum mechanical calculations (e.g., Hammett constants) .
- Molecular docking : Map interactions between the compound and biological targets (e.g., EGFR kinase) using software like AutoDock. Validate with mutagenesis studies .
Advanced: What computational strategies enhance the prediction of physicochemical or ADMET properties?
Answer:
- AI-driven simulations : Use COMSOL Multiphysics or Gaussian for solubility/logP predictions. Machine learning models (e.g., Random Forest) can prioritize synthesis routes based on yield/toxicity data .
- Molecular Dynamics (MD) : Simulate membrane permeability or protein-ligand binding stability over nanosecond timescales .
Advanced: How can structural analogs of this compound be designed to optimize selectivity and reduce off-target effects?
Answer:
- Bioisosteric replacement : Substitute the thiadiazole ring with 1,2,4-oxadiazole to alter electronic effects while retaining bioactivity .
- Prodrug strategies : Modify the benzamide group with ester linkages to enhance bioavailability.
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen-bond acceptors in the sulfanyl region) for target-specific design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
